molecular formula C11H16ClN3O4S B3364888 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride CAS No. 1187929-45-8

1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride

Cat. No. B3364888
CAS RN: 1187929-45-8
M. Wt: 321.78
InChI Key: CRXZVTKHDWBVMY-UHFFFAOYSA-N
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Description

1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride is a compound that belongs to the class of diazepanes. It has a CAS Number of 1187929-45-8 and a molecular weight of 321.78 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[(2-nitrophenyl)sulfonyl]-1,4-diazepane hydrochloride . The InChI code is 1S/C11H15N3O4S.ClH/c15-14(16)10-4-1-2-5-11(10)19(17,18)13-8-3-6-12-7-9-13;/h1-2,4-5,12H,3,6-9H2;1H .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H16ClN3O4S and a molecular weight of 321.78 . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Solid-Phase Synthesis Applications

  • Solid-phase synthesis of diazepinones : A study described the solid-phase synthesis of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, using polystyrene resin, 1,2-diaminoethane, and 4-chloro-2-fluoro-5-nitrobenzoic acid. This method allows for the preparation of derivatives with variable substitutions, showcasing the versatility of this compound in synthetic chemistry (Lemrová & Soural, 2012).

Reactions and Derivatives

  • Synthesis of benzodiazepines : A reaction involving 5,5-dimethyl-2-formylcyclohexane-1,3-dione and 1,2-diaminobenzenes resulted in the formation of various tetrahydro-1H-dibenzo[b,e][1,4]diazepinone hydrochlorides. This study highlights the reactivity of related diazepine structures in forming complex molecules (Gurkovskii et al., 1999).

Synthesis of Biologically Active Compounds

  • Synthesis of biologically active diazepines : Research demonstrated the synthesis of 1H-1,4-diazepines and 3H-1,5-benzodiazepines with potential biological activities. These compounds were synthesized using a heterocyclization reaction involving related sulfonyl compounds and showed antimicrobial, antifungal, and anthelmintic activities (Joshi et al., 2011).

Antimicrobial and Anticancer Properties

  • Antimicrobial and anticancer activities : A series of benzo[b][1,4]diazepin-1-yl compounds were synthesized and evaluated for their antimicrobial and anticancer activities. This demonstrates the potential of diazepine derivatives in pharmacological applications (Verma et al., 2015).

Structural Studies

  • Crystallographic studies : Research on the crystal structures of diazepine compounds, including studies on the cation of 1,4-diazepine rings, provides insights into the molecular configuration and potential applications in material science (Jasinski et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-1,4-diazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-4-1-2-5-11(10)19(17,18)13-8-3-6-12-7-9-13;/h1-2,4-5,12H,3,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXZVTKHDWBVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187929-45-8
Record name 1H-1,4-Diazepine, hexahydro-1-[(2-nitrophenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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